3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride
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Overview
Description
3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a pentane chain, which is further substituted with a tetrahydrofuran-3-yl group and a methyl group. Sulfonyl chlorides are known for their reactivity and are widely used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-ol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically proceeds as follows:
- Dissolve 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-ol in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can yield sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic and readily reacts with nucleophilic species, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of target molecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl Chloride: Contains a benzene ring instead of a tetrahydrofuran group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Features a toluene ring with a para-methyl group.
Uniqueness
3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride is unique due to the presence of the tetrahydrofuran-3-yl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and selectivity in chemical reactions, making it valuable for specialized applications in synthesis and research.
Properties
Molecular Formula |
C10H19ClO4S |
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Molecular Weight |
270.77 g/mol |
IUPAC Name |
3-methyl-5-(oxolan-3-yloxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-9(4-7-16(11,12)13)2-6-15-10-3-5-14-8-10/h9-10H,2-8H2,1H3 |
InChI Key |
GWURBLMAYBASQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1CCOC1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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